phenyl 4-methoxybenzenesulfonate
Description
Properties
IUPAC Name |
phenyl 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4S/c1-16-11-7-9-13(10-8-11)18(14,15)17-12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVLPBXSNOIHSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 4-methoxybenzenesulfonate can be synthesized through the reaction of phenol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce sulfonic acids or other oxidized species .
Scientific Research Applications
Phenyl 4-methoxybenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which phenyl 4-methoxybenzenesulfonate exerts its effects involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its action depend on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between phenyl 4-methoxybenzenesulfonate and analogous sulfonate esters:
Reactivity and Stability
- Electronic Effects : The methoxy group in this compound donates electron density via resonance, stabilizing the sulfonate ester against hydrolysis compared to electron-withdrawing substituents like bromo .
- Hydrolysis Resistance : Bromo-substituted analogs (e.g., phenyl 4-bromobenzenesulfonate) exhibit lower stability in aqueous environments due to reduced resonance stabilization .
- Functional Group Reactivity : Compounds with formyl groups (e.g., 4-formylphenyl 4-methylbenzenesulfonate) are more reactive toward nucleophiles, enabling their use in condensation reactions .
Spectroscopic Distinctions
- NMR Signatures : Methoxy groups produce singlets at δ ~3.8–4.0 ppm in $^1$H NMR, while bromo substituents lack protons but contribute to isotopic patterns in mass spectra (e.g., $^{79}$Br and $^{81}$Br) .
- IR Features : Sulfonate esters show strong S=O stretching vibrations at 1150–1370 cm$^{-1}$. Methoxy groups introduce additional C-O stretches near 1250 cm$^{-1}$ .
Key Research Findings
- Synthetic Yields : Methoxy-substituted sulfonates (e.g., SIH4) achieve higher synthetic yields (71%) compared to bromo analogs, which often require harsher conditions .
- Thermal Stability : Differential scanning calorimetry (DSC) studies indicate that methoxy derivatives decompose at higher temperatures (~195°C) than bromo-substituted counterparts (~180°C) due to resonance stabilization .
- Analytical Utility : Sulfonate esters with reactive groups (e.g., formyl) serve as intermediates in spectrophotometric assays, enabling quantification via derivatization .
Q & A
Q. Advanced Research Focus
- Molecular docking : Screens binding affinities to targets like tubulin (PDB: 1SA0).
- QSAR models : Predicts logP, solubility, and cytotoxicity based on substituent electronic parameters.
- MD simulations : Evaluates conformational stability in biological membranes. These methods complement SAR studies, as demonstrated in combretastatin A-4 analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
